4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(propylthio)-
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Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(propylthio)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(propylthio)- makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(propylthio)- typically involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in anhydrous ethanol at room temperature, followed by refluxing to obtain the desired triazolobenzodiazepine derivative . The choice of solvent and reaction conditions can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(propylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzo-hydrazide, anhydrous ethanol, and other organic solvents . The major products formed from these reactions are typically triazolobenzodiazepine derivatives with different substituents, depending on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its diverse biological activities . It has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cancer cell lines . Additionally, it has applications in the synthesis of new heterocyclic compounds bearing a fused triazole ring .
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(propylthio)- involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by interfering with the c-Met signaling pathway . The compound binds to c-Met and VEGFR-2 proteins, leading to the inhibition of their kinase activities and subsequent antiproliferative effects on cancer cells .
Comparison with Similar Compounds
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(propylthio)- is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other triazolobenzodiazepines, such as 1-(3-nitrophenyl)-5,6-dihydro-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepines . These compounds share a similar triazole-benzodiazepine core but differ in their substituents and specific biological activities .
Properties
CAS No. |
137731-26-1 |
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Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
5-propylsulfanyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C13H14N4S/c1-2-7-18-13-8-12-16-14-9-17(12)11-6-4-3-5-10(11)15-13/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
HMXNVRRXMCDBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2N3C=NN=C3C1 |
Origin of Product |
United States |
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